molecular formula C15H9Cl3N2 B11782135 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11782135
M. Wt: 323.6 g/mol
InChI Key: HLVREKJGOGYWNR-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core substituted with chloro and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable intermediate, such as a substituted benzaldehyde, followed by a series of cyclization and substitution reactions to introduce the chloro and dichlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could produce a variety of halogenated derivatives .

Scientific Research Applications

2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile apart is its unique combination of chloro and dichlorophenyl groups attached to a cyclopenta[b]pyridine core.

Properties

Molecular Formula

C15H9Cl3N2

Molecular Weight

323.6 g/mol

IUPAC Name

2-chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H9Cl3N2/c16-11-5-4-8(6-12(11)17)14-9-2-1-3-13(9)20-15(18)10(14)7-19/h4-6H,1-3H2

InChI Key

HLVREKJGOGYWNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC(=C(C=C3)Cl)Cl)C#N)Cl

Origin of Product

United States

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